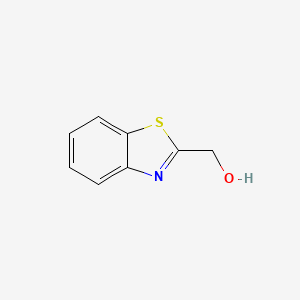

1,3-Benzothiazol-2-ylmethanol

Description

Properties

IUPAC Name |

1,3-benzothiazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXMQZYDBQBWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296191 | |

| Record name | 1,3-Benzothiazol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-42-0 | |

| Record name | 2-Benzothiazolemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzothiazol-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37859-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Benzothiazol-2-ylmethanol from 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Benzothiazol-2-ylmethanol, a valuable heterocyclic compound, from the readily available starting material, 2-aminothiophenol. This document details the core synthetic strategy, experimental protocols, and essential characterization data to support research and development in medicinal chemistry and materials science.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that feature prominently in pharmacologically active molecules and functional materials. The inherent structural features of the benzothiazole nucleus, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, contribute to its diverse chemical reactivity and biological activity. The 2-substituted benzothiazole scaffold, in particular, is a privileged structure in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anticonvulsant activities.

This guide focuses on the synthesis of a specific derivative, 1,3-Benzothiazol-2-ylmethanol (also known as 2-(hydroxymethyl)benzothiazole). The introduction of a hydroxymethyl group at the 2-position provides a versatile handle for further chemical modifications, making it a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Core Synthetic Strategy: Condensation with Glycolic Acid

The most direct and efficient method for the synthesis of 1,3-Benzothiazol-2-ylmethanol from 2-aminothiophenol involves a condensation reaction with glycolic acid. This reaction is typically catalyzed by a dehydrating agent, such as polyphosphoric acid (PPA), which facilitates the formation of the thiazole ring.

The overall reaction scheme is as follows:

Figure 1: Synthesis of 1,3-Benzothiazol-2-ylmethanol

The reaction proceeds through the formation of an intermediate amide, followed by an intramolecular cyclization and dehydration to yield the final benzothiazole product.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1,3-Benzothiazol-2-ylmethanol based on established methodologies.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-Aminothiophenol | ≥98% | Sigma-Aldrich |

| Glycolic Acid | ≥99% | Sigma-Aldrich |

| Polyphosphoric Acid (PPA) | 115% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR Chemicals |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics |

Synthesis of 1,3-Benzothiazol-2-ylmethanol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and glycolic acid (0.76 g, 10 mmol).

-

Addition of Catalyst: To the flask, add polyphosphoric acid (15 g).

-

Reaction: Heat the reaction mixture to 140 °C and maintain for 4 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

-

Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using ethyl acetate/hexane (1:1) as the eluent to afford 1,3-Benzothiazol-2-ylmethanol as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized 1,3-Benzothiazol-2-ylmethanol.

| Parameter | Value | Reference |

| Yield | 85% | [1] |

| Melting Point | 85-93 °C | [2] |

| Molecular Formula | C₈H₇NOS | [2] |

| Molecular Weight | 165.21 g/mol | [2] |

Spectroscopic Data

The structural identity and purity of 1,3-Benzothiazol-2-ylmethanol are confirmed by the following spectroscopic data.

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | J (Hz) | Integration |

| Aromatic-H | 7.99 | d | 8.1 | 1H |

| Aromatic-H | 7.84 | d | 8.0 | 1H |

| Aromatic-H | 7.46 | t | 7.7 | 1H |

| Aromatic-H | 7.35 | t | 8.0 | 1H |

| -CH₂- | 4.95 | s | - | 2H |

| -OH | 3.50 | br s | - | 1H |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| C=N | 172.1 |

| Aromatic-C | 153.3 |

| Aromatic-C | 135.2 |

| Aromatic-C | 125.8 |

| Aromatic-C | 124.6 |

| Aromatic-C | 122.5 |

| Aromatic-C | 121.4 |

| -CH₂- | 64.0 |

| IR (KBr, cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch |

| 3060 | Aromatic C-H stretch |

| 1610 | C=N stretch |

| 1450 | Aromatic C=C stretch |

| 1050 | C-O stretch |

| Mass Spectrum (EI) | m/z | Assignment |

| 165 | [M]⁺ | |

| 136 | [M - CHO]⁺ | |

| 109 | [C₆H₅S]⁺ |

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the polyphosphoric acid-catalyzed condensation of 2-aminothiophenol and glycolic acid.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the diagram below.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of 1,3-Benzothiazol-2-ylmethanol from 2-aminothiophenol and glycolic acid. The use of polyphosphoric acid as a catalyst provides an efficient means of promoting the necessary condensation and cyclization reactions. The detailed experimental protocol and comprehensive characterization data serve as a valuable resource for researchers engaged in the synthesis of novel benzothiazole derivatives for applications in drug discovery and materials science. The presented workflow and reaction mechanism diagrams provide a clear visual representation of the key steps involved in this synthetic transformation.

References

An In-Depth Technical Guide to the One-Pot Synthesis of 2-Hydroxymethylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the one-pot synthesis of 2-hydroxymethylbenzothiazole, a key intermediate in pharmaceutical and materials science. While a direct, optimized one-pot protocol using glycolic acid and 2-aminothiophenol is not extensively documented in peer-reviewed literature, this guide extrapolates from established procedures for the synthesis of analogous 2-substituted benzothiazoles. The information presented herein is intended to serve as a foundational resource for developing a robust and efficient synthetic strategy.

The primary route for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.[1][2][3] This reaction typically proceeds via the formation of an intermediate amide, which then undergoes cyclization and dehydration to yield the benzothiazole ring. The one-pot nature of this synthesis is highly desirable as it reduces reaction time, minimizes waste, and simplifies the purification process.

Core Reaction Pathway

The proposed one-pot synthesis of 2-hydroxymethylbenzothiazole involves the direct condensation of 2-aminothiophenol with glycolic acid. The reaction is typically facilitated by a catalyst and often requires elevated temperatures to drive the dehydration and cyclization steps.

Proposed Reaction Scheme:

Key Experimental Parameters and Data Comparison

The successful synthesis of 2-substituted benzothiazoles is highly dependent on the choice of catalyst, solvent, and reaction conditions. Below is a summary of various methodologies reported for the one-pot synthesis of benzothiazole derivatives from 2-aminothiophenol and carboxylic acids, which can be adapted for the synthesis of 2-hydroxymethylbenzothiazole.

| Catalyst/Reagent | Carboxylic Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Polyphosphoric acid (PPA) | p-Nitrobenzoic acid | None | 150 | 1 h | 35 | [2] |

| Polyphosphoric acid (PPA) | Naphthyridine-3-carboxylic acids | None | 170-250 | - | 10-60 | [2] |

| Polyphosphoric acid (PPA) | Substituted p-aminobenzoic acids | None | 220 | 3 h | 50-60 | [2] |

| MeSO₃H/SiO₂ | Aliphatic or aromatic carboxylic acids | None | 140 | 2-12 h | 70-92 | [2] |

| L-Proline | Aromatic and aliphatic acids | None (Microwave) | - | - | Moderate | [3] |

| Molecular Iodine | N-protected amino acids | None | Room Temp | 20-25 min | 54-98 | [4] |

| P₄S₁₀ | Fatty acids | None (Microwave) | - | 3-4 min | - | [1] |

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on analogous reactions and should be optimized for the specific synthesis of 2-hydroxymethylbenzothiazole.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

Glycolic acid (1.1 eq)

-

Polyphosphoric acid (PPA) (sufficient amount to ensure stirring)

-

Toluene or xylene (as a solvent for azeotropic removal of water, optional)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiophenol (1.0 eq) and glycolic acid (1.1 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask in a quantity sufficient to create a stirrable paste. If using a solvent, add toluene or xylene.

-

Reaction: Heat the reaction mixture to 140-160°C with vigorous stirring. If using a solvent with a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC, typically 2-6 hours), cool the mixture to room temperature.

-

Neutralization: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid. Ensure the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-hydroxymethylbenzothiazole.

Visualizing the Workflow and Reaction Mechanism

Logical Workflow for Synthesis and Characterization

Caption: A logical workflow for the one-pot synthesis of 2-hydroxymethylbenzothiazole.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the formation of 2-hydroxymethylbenzothiazole.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Preparation and Characterization of (1,3-benzothiazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (1,3-benzothiazol-2-yl)methanol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details a reliable synthetic pathway, complete with experimental protocols, and presents a thorough characterization of the target molecule using various analytical techniques.

Introduction

(1,3-benzothiazol-2-yl)methanol, also known as 2-(hydroxymethyl)benzothiazole, is a versatile building block in organic synthesis. The benzothiazole core is a prominent scaffold in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The presence of a hydroxylmethyl group at the 2-position provides a reactive handle for further molecular elaboration, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide outlines a practical and reproducible method for its preparation and provides a detailed analysis of its structural and physicochemical properties.

Synthesis of (1,3-benzothiazol-2-yl)methanol

The preparation of (1,3-benzothiazol-2-yl)methanol can be efficiently achieved through a two-step synthetic sequence starting from readily available 2-aminothiophenol. The first step involves the formation of 2-(chloromethyl)-1,3-benzothiazole, which is subsequently hydrolyzed to the desired product.

Synthesis Pathway

Caption: Synthetic pathway for (1,3-benzothiazol-2-yl)methanol.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole

This procedure is adapted from a microwave-assisted synthesis which offers high efficiency and short reaction times[1].

-

Materials:

-

2-Aminothiophenol

-

Chloroacetyl chloride

-

Glacial acetic acid

-

5 M Sodium hydroxide (NaOH) solution

-

Chloroform

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

-

Acetone

-

-

Procedure:

-

In a microwave-safe vessel, dissolve 2-aminothiophenol (1.0 g, 7.99 mmol) in glacial acetic acid (15 mL).

-

Slowly add chloroacetyl chloride (1.35 g, 11.9 mmol) to the solution.

-

Irradiate the reaction mixture in a microwave reactor for 10 minutes at a power of 500 W.

-

After cooling, pour the mixture onto crushed ice (100 g).

-

Basify the solution with 5 M NaOH until a pH of approximately 8-9 is reached.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and acetone (10:1 v/v) as the eluent to afford 2-(chloromethyl)-1,3-benzothiazole as a yellow solid.

-

Step 2: Synthesis of (1,3-benzothiazol-2-yl)methanol

This step involves the hydrolysis of the 2-(chloromethyl) derivative.

-

Materials:

-

2-(Chloromethyl)-1,3-benzothiazole

-

Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution

-

Dichloromethane or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-(chloromethyl)-1,3-benzothiazole in a suitable organic solvent such as acetone or THF.

-

Add an aqueous solution of a base (e.g., 1 M NaOH or 1 M K₂CO₃) to the solution.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Evaporate the solvent to yield the crude (1,3-benzothiazol-2-yl)methanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure product as a solid.

-

Characterization of (1,3-benzothiazol-2-yl)methanol

A comprehensive characterization of the synthesized (1,3-benzothiazol-2-yl)methanol is crucial to confirm its identity and purity. The following sections detail the expected analytical data.

Physicochemical Properties

| Property | Value |

| CAS Number | 37859-42-0 |

| Molecular Formula | C₈H₇NOS |

| Molecular Weight | 165.21 g/mol |

| Appearance | Yellowish to white solid |

| Melting Point | 85-98 °C |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for elucidating the molecular structure.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.02 | dd, J=8.1, 1.1 Hz | 1H | Ar-H | |

| 7.87 | dd, J=8.1, 1.1 Hz | 1H | Ar-H | |

| 7.50 | td, J=8.1, 1.1 Hz | 1H | Ar-H | |

| 7.42 | td, J=8.1, 1.1 Hz | 1H | Ar-H | |

| 4.81 | s | 2H | -CH₂-OH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| 168.0 (approx.) | C=N | |

| 153.0 (approx.) | Ar-C (fused to S and N) | |

| 135.0 (approx.) | Ar-C | |

| 126.0 - 121.0 (approx.) | Ar-CH | |

| 62.0 (approx.) | -CH₂-OH |

Note: The provided NMR data is based on the starting material for a related synthesis and may show slight variations.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch | 3400 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=N stretch | 1630 - 1580 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch | 1260 - 1000 |

| C-S stretch | 700 - 600 |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 165

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical workflow to ensure the successful preparation and verification of the target compound.

Caption: Workflow for the synthesis and characterization of (1,3-benzothiazol-2-yl)methanol.

Conclusion

This technical guide provides a detailed and practical approach for the preparation and characterization of (1,3-benzothiazol-2-yl)methanol. The described synthetic route is efficient and utilizes readily accessible starting materials. The comprehensive characterization data presented will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. The availability of this key intermediate will facilitate further research and development in the fields of medicinal chemistry and materials science.

References

Spectroscopic Analysis of 1,3-Benzothiazol-2-ylmethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for 1,3-Benzothiazol-2-ylmethanol (CAS No: 37859-42-0). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. This guide presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and provides visualizations to aid in understanding the experimental workflow.

¹H and ¹³C NMR Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra of 1,3-Benzothiazol-2-ylmethanol provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here is based on a spectrum acquired in deuterated chloroform (CDCl₃).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4' | 8.02 | dd | 1H |

| H-7' | 7.87 | dd | 1H |

| H-5' | 7.50 | td | 1H |

| H-6' | 7.42 | td | 1H |

| -CH₂- | 4.81 | s | 2H |

Note: Coupling constants (J) were not fully detailed in the available reference data.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The following data was also acquired in CDCl₃.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2' | 166.2 |

| C-7a' | 152.8 |

| C-3a' | 136.2 |

| C-6' | 126.5 |

| C-5' | 125.9 |

| C-4' | 123.5 |

| C-7' | 121.8 |

| -CH₂- | 27.1 |

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following is a generalized protocol for the NMR analysis of benzothiazole derivatives, based on common practices in the field.

Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of the 1,3-Benzothiazol-2-ylmethanol sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition:

-

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance or similar instrument, operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualizations

To further elucidate the processes involved, the following diagrams illustrate the logical workflow of NMR analysis and the structural assignment of the signals.

In-Depth Technical Guide: FT-IR and Mass Spectrometry Analysis of 1,3-Benzothiazol-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of 1,3-Benzothiazol-2-ylmethanol. This document outlines detailed experimental protocols, presents key spectral data, and illustrates the analytical workflow and structural elucidation logic.

Introduction to 1,3-Benzothiazol-2-ylmethanol

1,3-Benzothiazol-2-ylmethanol is a heterocyclic compound featuring a benzothiazole core with a hydroxymethyl substituent at the 2-position. The benzothiazole moiety is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural characterization of its derivatives is paramount in drug discovery and development. FT-IR and Mass Spectrometry are fundamental analytical techniques for the structural elucidation and confirmation of such molecules.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of 1,3-Benzothiazol-2-ylmethanol reveals characteristic absorption bands corresponding to its distinct structural features.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grinding: A small amount of 1,3-Benzothiazol-2-ylmethanol (approximately 1-2 mg) is placed in an agate mortar and finely ground to a powder.[1][2]

-

Mixing: To the ground sample, approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added.[3] The mixture is thoroughly triturated to ensure a homogenous dispersion of the sample within the KBr matrix.[2][3]

-

Pellet Formation: The mixture is then transferred to a pellet die. A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin, transparent pellet.[2][4]

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer is used.

-

Spectral Range: Data is typically collected in the mid-infrared range of 4000-400 cm⁻¹.[2]

-

Resolution: A spectral resolution of 4 cm⁻¹ is commonly employed.

-

Scanning: Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

FT-IR Data for 1,3-Benzothiazol-2-ylmethanol

The following table summarizes the expected characteristic infrared absorption bands for 1,3-Benzothiazol-2-ylmethanol based on the analysis of its functional groups and data from related benzothiazole derivatives.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400-3200 | Broad, Strong | O-H Stretching | Alcohol (-OH) |

| ~3100-3000 | Medium | C-H Stretching | Aromatic C-H |

| ~2950-2850 | Medium | C-H Stretching | Aliphatic C-H (-CH₂) |

| ~1610-1580 | Medium | C=N Stretching | Thiazole ring |

| ~1500-1400 | Medium to Strong | C=C Stretching | Aromatic ring |

| ~1050-1000 | Strong | C-O Stretching | Primary alcohol |

| ~750-700 | Strong | C-H Bending (out-of-plane) | Aromatic ring |

| ~700-600 | Medium | C-S Stretching | Thiazole ring |

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Ionization Method (Electron Ionization - EI):

-

Sample Introduction: A small amount of the solid 1,3-Benzothiazol-2-ylmethanol sample is introduced into the ion source, typically via a direct insertion probe.[5] The sample is then vaporized by heating.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7][8] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).[8]

-

Fragmentation: The excess energy from the electron impact often causes the molecular ion to fragment into smaller, characteristic ions.[6][8]

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Mass Spectrometry Data for 1,3-Benzothiazol-2-ylmethanol

The empirical formula of 1,3-Benzothiazol-2-ylmethanol is C₈H₇NOS, with a molecular weight of 165.21 g/mol . The expected mass spectrum would show a molecular ion peak and several significant fragment ions.

| m/z | Proposed Fragment Ion | Formula | Description |

| 165 | [M]⁺• | [C₈H₇NOS]⁺• | Molecular Ion |

| 136 | [M - CH₂OH]⁺ | [C₇H₄NS]⁺ | Loss of the hydroxymethyl radical |

| 135 | [M - CH₂OH - H]⁺ | [C₇H₅NS]⁺ | Benzothiazole cation |

| 108 | [C₆H₄S]⁺• | [C₆H₄S]⁺• | Fragmentation of the thiazole ring |

| 91 | [C₆H₅N]⁺• | [C₆H₅N]⁺• | Fragmentation of the thiazole ring |

Visualizing the Analytical Workflow and Structural Elucidation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of combining FT-IR and Mass Spectrometry data for the structural confirmation of 1,3-Benzothiazol-2-ylmethanol.

Caption: Experimental workflow for FT-IR and MS analysis.

Caption: Logical relationship for structural elucidation.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a robust methodology for the unambiguous structural characterization of 1,3-Benzothiazol-2-ylmethanol. FT-IR confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and crucial fragmentation information that corroborates the proposed structure. This guide serves as a foundational resource for researchers engaged in the synthesis, analysis, and development of benzothiazole-based compounds.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation of 1,3-Benzothiazol-2-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 1,3-Benzothiazol-2-ylmethanol (CAS No: 37859-42-0). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents an in-depth analysis based on predicted data and established methodologies for analogous benzothiazole derivatives. It includes detailed experimental protocols for the synthesis and characterization of 2-substituted benzothiazoles, alongside predicted quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All data is presented in a structured format to facilitate analysis. Furthermore, this guide features visualizations of experimental workflows to aid in the practical application of the described methods.

Introduction

1,3-Benzothiazol-2-ylmethanol is a heterocyclic organic compound featuring a benzothiazole core functionalized with a hydroxymethyl group at the 2-position. The benzothiazole moiety is a significant pharmacophore found in a variety of biologically active compounds. The structural elucidation of such molecules is fundamental for understanding their chemical properties, reactivity, and potential applications in medicinal chemistry and materials science. This guide outlines the key spectroscopic techniques and synthetic methodologies pertinent to the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of 1,3-Benzothiazol-2-ylmethanol. This data is predicted based on the known spectral characteristics of the benzothiazole nucleus and the attached hydroxymethyl group, as well as data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-4 |

| ~7.85 | d | 1H | H-7 |

| ~7.45 | t | 1H | H-6 |

| ~7.35 | t | 1H | H-5 |

| ~4.90 | s | 2H | -CH₂- |

| ~3.50 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C-2 |

| ~153.0 | C-7a |

| ~135.0 | C-3a |

| ~126.0 | C-6 |

| ~125.0 | C-5 |

| ~122.5 | C-4 |

| ~121.5 | C-7 |

| ~65.0 | -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (thiazole ring) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 165 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M - CH₂OH]⁺ |

| 108 | Medium | [C₆H₄S]⁺ |

| 91 | Low | [C₆H₅N]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization applicable to 1,3-Benzothiazol-2-ylmethanol.

Synthesis of 2-Substituted Benzothiazoles

A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative. For 1,3-Benzothiazol-2-ylmethanol, glycolic acid would be a suitable starting material.

Protocol: Synthesis via Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents) is prepared in a high-boiling point solvent such as toluene or xylene.

-

Catalysis: A catalytic amount of a dehydrating agent, for instance, polyphosphoric acid (PPA) or a strong acid like sulfuric acid, is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) for several hours (4-12 h). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Analysis [1][2]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is carried out. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR Analysis [3][4]

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.

-

Sample Application: A small amount of the solid, purified compound is placed directly onto the ATR crystal.

-

Spectrum Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance versus wavenumber) is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol: GC-MS Analysis [5]

-

Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions: A small volume (e.g., 1 µL) of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-polymethylsiloxane column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure separation of components. Helium is typically used as the carrier gas.

-

MS Conditions: The eluent from the GC column is introduced into the mass spectrometer, which is operated in Electron Ionization (EI) mode at 70 eV. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest are analyzed to determine the retention time and fragmentation pattern.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of 1,3-Benzothiazol-2-ylmethanol.

References

- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 2. arabjchem.org [arabjchem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mse.washington.edu [mse.washington.edu]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-(hydroxymethyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(hydroxymethyl)benzothiazole is a heterocyclic organic compound featuring a benzothiazole core substituted with a hydroxymethyl group at the 2-position. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(hydroxymethyl)benzothiazole, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-(hydroxymethyl)benzothiazole is presented below. Limited experimental data is available in the public domain for certain properties such as boiling point, solubility, and pKa.

Table 1: Physical Properties of 2-(hydroxymethyl)benzothiazole

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NOS | [3][4] |

| Molecular Weight | 165.21 g/mol | [3][4] |

| Appearance | Solid | [3][4] |

| Melting Point | 85-93 °C | [3][4] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Storage Temperature | 2-8 °C | [3][4] |

Table 2: Chemical Identifiers for 2-(hydroxymethyl)benzothiazole

| Identifier | Value | Reference(s) |

| CAS Number | 37859-42-0 | [3][4] |

| InChI | 1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 | [3] |

| InChI Key | PQXMQZYDBQBWNL-UHFFFAOYSA-N | [3] |

| SMILES | OCc1nc2ccccc2s1 | [3] |

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for 2-(hydroxymethyl)benzothiazole

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.5 | m | - |

| -CH₂- | ~4.5 - 5.0 | s | - |

| -OH | Variable | br s | - |

Table 4: Predicted ¹³C NMR Spectral Data for 2-(hydroxymethyl)benzothiazole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=N | 165 - 175 |

| Aromatic-C | 120 - 155 |

| -CH₂- | 60 - 70 |

Table 5: Predicted FT-IR Spectral Data for 2-(hydroxymethyl)benzothiazole

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=N stretch | 1600 - 1670 | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| C-O stretch | 1000 - 1300 | Strong |

| C-S stretch | 600 - 700 | Medium |

Table 6: Predicted Mass Spectrometry Data for 2-(hydroxymethyl)benzothiazole

| Fragment | m/z | Notes |

| [M]⁺ | 165 | Molecular Ion |

| [M-H₂O]⁺ | 147 | Loss of water |

| [M-CH₂O]⁺ | 135 | Loss of formaldehyde |

| [C₇H₅NS]⁺ | 135 | Benzothiazole cation |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(hydroxymethyl)benzothiazole is not widely published, a general and adaptable method involves the condensation of 2-aminothiophenol with an appropriate C1-synthon, such as glycolic acid or its derivatives.

Synthesis of 2-(hydroxymethyl)benzothiazole from 2-Aminothiophenol and Glycolic Acid

This protocol is a generalized procedure based on common methods for the synthesis of 2-substituted benzothiazoles.[4]

Materials:

-

2-Aminothiophenol

-

Glycolic acid

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Reaction: Heat the mixture to 120-140 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure 2-(hydroxymethyl)benzothiazole.

Biological Activity and Signaling Pathways

While the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities, specific studies on the biological mechanism of action and signaling pathways of 2-(hydroxymethyl)benzothiazole are limited in publicly accessible literature. Some benzothiazole derivatives have been shown to act as inhibitors of the STAT3 signaling pathway, which is a key mediator of oncogenic signaling.[5] Other derivatives have been found to target the Gac/Rsm two-component system in bacteria, acting as antibacterial synergists.[6][7] Further research is required to elucidate the specific biological targets and mechanisms of 2-(hydroxymethyl)benzothiazole.

Experimental Workflow and Logical Relationships

As specific signaling pathway data for 2-(hydroxymethyl)benzothiazole is not available, the following diagram illustrates a typical experimental workflow for its synthesis and characterization.

Conclusion

2-(hydroxymethyl)benzothiazole is a valuable heterocyclic compound with potential applications in drug discovery and development, stemming from the known biological activities of the benzothiazole scaffold. This technical guide has summarized the available physical and chemical properties and provided a general experimental protocol for its synthesis. While detailed experimental data for some properties and specific biological mechanisms are currently lacking in the public domain, this guide serves as a foundational resource for researchers and scientists. Further investigation into the spectroscopic characterization and biological activity of this compound is warranted to fully elucidate its potential.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. sciforum.net [sciforum.net]

- 3. 2-(Hydroxymethyl)benzothiazole 97 37859-42-0 [sigmaaldrich.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 1,3-Benzothiazol-2-ylmethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Benzothiazol-2-ylmethanol. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document outlines the predicted solubility of the compound in a range of common organic solvents based on the known properties of the benzothiazole scaffold. Furthermore, a detailed, generalized experimental protocol for the precise determination of its solubility is provided. This guide is intended to be a foundational resource for laboratory professionals, offering the necessary tools to conduct their own analyses and generate specific data tailored to their research needs.

Introduction

1,3-Benzothiazol-2-ylmethanol is a heterocyclic compound featuring a benzothiazole core with a hydroxymethyl substituent at the 2-position. The benzothiazole moiety is a prominent structural motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and physicochemical properties. Understanding the solubility of 1,3-Benzothiazol-2-ylmethanol in common organic solvents is a critical first step in its handling, formulation, and application in various research and development settings, including drug discovery and process chemistry.

The presence of both the aromatic, heterocyclic benzothiazole ring and the polar hydroxymethyl group suggests a nuanced solubility profile. The molecule is expected to exhibit good solubility in polar organic solvents that can engage in hydrogen bonding, while showing more limited solubility in non-polar hydrocarbon solvents.

Predicted Solubility Profile

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, readily interacting with the hydroxymethyl group of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding interactions. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Ethyl Acetate | Polar Aprotic | Moderate | The ester functionality offers some polarity and hydrogen bond accepting capability, though less than ketones or alcohols. |

| Dichloromethane (DCM) | Halogenated | Moderate | Offers a balance of polarity that can solvate both the polar and non-polar regions of the molecule. |

| Toluene | Aromatic | Low to Moderate | Favorable π-π stacking interactions may occur between the aromatic rings, but the overall polarity mismatch with the hydroxymethyl group limits high solubility. |

| Hexane | Aliphatic | Low | As a non-polar solvent, hexane has limited ability to interact with the polar hydroxymethyl group of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar aprotic solvent capable of solvating a wide range of compounds, including those with hydrogen bonding capabilities. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain accurate and reproducible quantitative solubility data, the equilibrium shake-flask method is recommended. This protocol is a standard and robust technique for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.

3.1. Materials and Equipment

-

1,3-Benzothiazol-2-ylmethanol (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow Diagram

Discovery and Isolation of 1,3-Benzothiazol-2-ylmethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and isolation of 1,3-benzothiazol-2-ylmethanol and its derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and antitumor properties. This document outlines key synthetic methodologies, detailed experimental protocols, quantitative biological data, and a visualization of a prominent signaling pathway associated with their anticancer effects.

Synthesis and Isolation

The synthesis of 1,3-benzothiazol-2-ylmethanol and its derivatives can be achieved through several established chemical routes. A common and effective method involves the reduction of a corresponding 2-carbonyl benzothiazole precursor.

General Synthesis of 2-Substituted Benzothiazoles

The foundational structure of these compounds, the benzothiazole ring, is typically synthesized through the condensation of 2-aminothiophenol with various carbonyl-containing reagents such as aldehydes, carboxylic acids, or acyl chlorides.[1][2][3][4] This reaction is versatile and can be catalyzed by various agents under different conditions, including microwave irradiation.[2]

Synthesis of 1,3-Benzothiazol-2-ylmethanol

A direct route to 1,3-benzothiazol-2-ylmethanol involves the reduction of 2-formylbenzothiazole. This transformation can be efficiently carried out using a mild reducing agent like sodium borohydride.

Experimental Protocol: Reduction of 2-Formylbenzothiazole

-

Dissolution: Dissolve 2-formylbenzothiazole in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. The molar equivalent of NaBH₄ should be carefully calculated based on the stoichiometry of the reaction.[5][6]

-

Reaction Monitoring: Allow the reaction to proceed at 0°C for a specified time, followed by gradual warming to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Quenching: Upon completion, cautiously quench the reaction by the slow addition of water or a dilute acid solution to decompose any excess NaBH₄.[7]

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the product.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,3-benzothiazol-2-ylmethanol.

Isolation and Purification

Purification of the crude product is crucial to obtain 1,3-benzothiazol-2-ylmethanol in high purity. The two primary methods employed are column chromatography and recrystallization.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or petroleum ether) and pack it into a glass column.[8]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.[8]

-

Elution: Elute the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane. The polarity gradient is optimized based on the separation observed on TLC plates.[8]

-

Fraction Collection and Analysis: Collect the fractions and analyze them using TLC to identify those containing the pure product.[8]

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3-benzothiazol-2-ylmethanol.[8]

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or a mixture of solvents in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to create a saturated solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities and dry them under vacuum.

Biological Activity of 1,3-Benzothiazole Derivatives

Derivatives of 1,3-benzothiazole exhibit a broad spectrum of biological activities, with significant potential as antimicrobial and antitumor agents.[9][10][11]

Antimicrobial Activity

Numerous studies have demonstrated the efficacy of benzothiazole derivatives against a range of pathogenic microbes. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Thiophene 13 | Staphylococcus aureus | 3.125 | [10] |

| Thiazole 3 | Aspergillus fumigatus | 6.25 | [10] |

| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | 6.25 | [10] |

| BTC-j | Staphylococcus aureus | 12.5 | [12] |

| BTC-j | Bacillus subtilis | 6.25 | [12] |

| BTC-j | Escherichia coli | 3.125 | [12] |

| BTC-j | Pseudomonas aeruginosa | 6.25 | [12] |

| Compound 12 | Staphylococcus aureus | 125-150 | [13] |

| Compound 12 | Escherichia coli | 125-150 | [13] |

| Compound 12 | Aspergillus niger | 125-150 | [13] |

Antitumor Activity

The antitumor properties of benzothiazole derivatives have been extensively investigated. These compounds have shown potent antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the effectiveness of a compound in inhibiting cancer cell growth.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| YLT322 | Various Human Cancer Cells | 0.39 - 7.70 | [14] |

| 2-substituted benzothiazole A | HepG2 (24h) | 56.98 | [15] |

| 2-substituted benzothiazole B | HepG2 (24h) | 59.17 | [15] |

| 2-substituted benzothiazole A | HepG2 (48h) | 38.54 | [15] |

| 2-substituted benzothiazole B | HepG2 (48h) | 29.63 | [15] |

| Phenylacetamide derivative 4l | Paraganglioma Cells | Low micromolar | [16] |

| Phenylacetamide derivative 4l | Pancreatic Cancer Cells | Low micromolar | [16] |

Signaling Pathway in Antitumor Activity

Several benzothiazole derivatives exert their antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. A key mechanism involved is the mitochondrial apoptosis pathway.

The Mitochondrial Apoptosis Pathway

Certain benzothiazole derivatives, such as the novel compound YLT322, have been shown to trigger the intrinsic mitochondrial apoptosis pathway.[14][17] This process involves a cascade of molecular events leading to cell death. The compound initiates the pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. This leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[14][17] The activated Bax proteins translocate to the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which in turn activates caspase-9. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, resulting in apoptosis.[14][17]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. benchchem.com [benchchem.com]

- 9. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]

- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-substituted benzothiazoles as antiproliferative agents: Novel insights on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 17. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Exploration of 1,3-Benzothiazol-2-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,3-Benzothiazol-2-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational data for this exact molecule in the current literature, this guide presents generalized protocols and illustrative data from closely related benzothiazole derivatives. This approach offers a robust framework for researchers to design and execute their own studies on 1,3-Benzothiazol-2-ylmethanol.

Introduction to 1,3-Benzothiazol-2-ylmethanol

1,3-Benzothiazol-2-ylmethanol belongs to the benzothiazole class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure consists of a benzene ring fused to a thiazole ring. The substituent at the 2-position, in this case, a hydroxymethyl group, can significantly influence the molecule's physicochemical properties and biological activity. Theoretical and computational studies are invaluable tools for understanding the structure-activity relationships of such compounds, guiding synthetic efforts, and predicting their behavior at a molecular level.

Chemical Information:

| Property | Value |

| IUPAC Name | (1,3-Benzothiazol-2-yl)methanol[1] |

| CAS Number | 37859-42-0[1] |

| Molecular Formula | C8H7NOS[1] |

| Molecular Weight | 165.21 g/mol [1] |

| SMILES | OCC1=NC2=CC=CC=C2S1[1] |

Synthetic Approaches

The synthesis of 2-substituted benzothiazoles is well-established, with the most common method being the condensation of 2-aminothiophenol with a suitable electrophile.[2] For the synthesis of 1,3-Benzothiazol-2-ylmethanol, a plausible approach involves the reaction of 2-aminothiophenol with glycolic acid or its derivatives.

General Experimental Protocol for the Synthesis of 2-Substituted Benzothiazoles

This protocol is a generalized procedure that can be adapted for the synthesis of 1,3-Benzothiazol-2-ylmethanol.

Materials:

-

2-Aminothiophenol

-

Glycolic acid (or an appropriate derivative like an ester or acyl chloride)

-

Dehydrating agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) or a suitable catalyst.

-

Solvent (e.g., toluene, xylene, or solvent-free conditions)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of 2-aminothiophenol (1 equivalent) and glycolic acid (1.1 equivalents) is prepared.

-

The mixture is heated in the presence of a dehydrating agent, such as polyphosphoric acid, at an elevated temperature (e.g., 130-150 °C) for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water.

-

The acidic mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized 1,3-Benzothiazol-2-ylmethanol would be confirmed using various spectroscopic techniques. Below are the expected spectral data based on the analysis of related benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring system, typically in the range of 7.0-8.5 ppm. A singlet or a doublet for the methylene protons of the hydroxymethyl group would be observed, likely in the region of 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton, the chemical shift of which would be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the benzothiazole core and the hydroxymethyl substituent. The carbon of the C=N bond in the thiazole ring is typically found downfield.

Note: The following table presents representative ¹H and ¹³C NMR data for a related compound, 2-{[1,3-Benzothiazol-2-yl(chloroacetyl)amino]methyl}phenyl chloroacetate, to illustrate the expected chemical shift ranges.[3]

Table 1: Representative NMR Data for a Benzothiazole Derivative [3]

| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm) | ¹³C NMR (DMSO-d₆, 125 MHz) | δ (ppm) |

| Ar-CH₂N | 4.70 (s, 2H) | C=O | 166.92 |

| O(CO)CH₂Cl | 4.80 (s, 2H) | Aromatic C | 155.61, 152.64, 130.75, 129.29, 128.69, 126.03, 125.22, 121.44, 121.42, 119.37, 118.34, 115.79 |

| N(CO)CH₂Cl | 5.55 (s, 2H) | CH₂ | 43.14 |

| Aromatic H | 7.08-8.05 (m) |

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-Benzothiazol-2-ylmethanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic peaks for the C=N stretching of the thiazole ring would appear around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-C stretching vibrations for the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 1,3-Benzothiazol-2-ylmethanol (165.21 g/mol ). The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the benzothiazole ring.

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules like 1,3-Benzothiazol-2-ylmethanol.[3]

Computational Methodology

A typical computational study would involve the following steps:

-

Geometry Optimization: The 3D structure of 1,3-Benzothiazol-2-ylmethanol is built and its geometry is optimized to find the most stable conformation. This is commonly performed using DFT with a functional such as B3LYP and a suitable basis set (e.g., 6-311G(d,p)).

-

Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap provides insights into the molecule's reactivity and electronic transitions.

-

Spectroscopic Predictions: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental spectra.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

Illustrative Computational Data for Benzothiazole Derivatives

The following tables summarize representative computational data for various benzothiazole derivatives from the literature to provide an expectation of the values for 1,3-Benzothiazol-2-ylmethanol.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Benzothiazole Derivatives (eV)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Reference |

| 2-Hydroxybenzothiazole | -6.23 | -1.52 | 4.71 | [3] |

| 2-Aminobenzothiazole | -5.98 | -1.36 | 4.62 | [3] |

| 2-(Methylthio)benzothiazole | -6.34 | -1.77 | 4.57 | [3] |

Table 3: Selected Calculated Bond Lengths (Å) and Bond Angles (°) for a Benzothiazole Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.76 | C-N=C | 111.2 |

| C=N | 1.32 | S-C-N | 115.5 |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118.8 - 121.5 |

Visualizations

Synthetic Pathway

The following diagram illustrates a general synthetic pathway for 2-substituted benzothiazoles.

References

Methodological & Application

Application Notes and Protocols for 1,3-Benzothiazol-2-ylmethanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazol-2-ylmethanol is a versatile heterocyclic alcohol that serves as a valuable synthon in organic synthesis. Its structure, featuring a reactive hydroxyl group attached to the C2 position of the benzothiazole core, allows for a variety of chemical transformations. The benzothiazole moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of 1,3-benzothiazol-2-ylmethanol as a building block in the synthesis of diverse molecular architectures.

The primary utility of 1,3-benzothiazol-2-ylmethanol lies in its conversion to the more reactive electrophile, 2-(chloromethyl)-1,3-benzothiazole. This activated intermediate readily undergoes nucleophilic substitution reactions, providing a straightforward route to a variety of 2-substituted benzothiazole derivatives. Additionally, the alcohol can be oxidized to the corresponding aldehyde, which can then participate in a range of carbonyl chemistry. These transformations open up avenues for the synthesis of novel compounds for drug discovery and materials science.

Synthetic Utility of 1,3-Benzothiazol-2-ylmethanol

The synthetic applications of 1,3-benzothiazol-2-ylmethanol primarily revolve around the functionalization of its hydroxymethyl group. The key transformations include activation of the hydroxyl group, oxidation to an aldehyde, and direct derivatization.

Caption: Synthetic pathways originating from 1,3-Benzothiazol-2-ylmethanol.

Key Synthetic Transformations and Protocols

Activation to 2-(Chloromethyl)-1,3-benzothiazole

The conversion of the primary alcohol of 1,3-benzothiazol-2-ylmethanol to a good leaving group, such as a halide, is a crucial first step for many subsequent reactions. The Appel reaction provides an efficient method for this transformation.

Experimental Protocol:

-

Reaction: To a stirred solution of 1,3-benzothiazol-2-ylmethanol (2.5 g, 15.1 mmol) and triphenylphosphine (4.89 g, 18.6 mmol) in anhydrous toluene (50 ml) under a nitrogen atmosphere, add carbon tetrachloride (15.0 ml, 155 mmol).

-

Reaction Conditions: Heat the mixture to reflux for 5 hours.

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash chromatography on silica gel using 100% dichloromethane as the eluent to afford 2-(chloromethyl)-1,3-benzothiazole.[1]

Quantitative Data:

| Starting Material | Product | Reagents | Solvent | Time (h) | Yield (%) | Ref. |

| 1,3-Benzothiazol-2-ylmethanol | 2-(Chloromethyl)-1,3-benzothiazole | PPh₃, CCl₄ | Toluene | 5 | 85 | [1] |

O-Alkylation: Synthesis of 2-(Phenoxymethyl)benzothiazole Derivatives

2-(Chloromethyl)-1,3-benzothiazole serves as an excellent electrophile for the Williamson ether synthesis with various phenols.

Experimental Protocol:

-

Reaction: To a solution of 2-(chloromethyl)-1,3-benzothiazole in dry acetone, add a substituted phenol and potassium carbonate (K₂CO₃).

-

Reaction Conditions: Reflux the reaction mixture with stirring for 4 hours.

-

Work-up and Purification: After the reaction is complete, filter off the inorganic salts and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.[2]

Quantitative Data:

| Electrophile | Nucleophile | Base | Solvent | Time (h) | Overall Yield (%) | Ref. |

| 2-(Chloromethyl)-1,3-benzothiazole | Substituted Phenols | K₂CO₃ | Acetone | 4 | 25-80 | [2] |

N-Alkylation: Synthesis of 2-(Aminomethyl)benzothiazole Derivatives